Benzenethiol, 2-(diphenylphosphino)-
Overview
Description
Benzenethiol, 2-(diphenylphosphino)-, also known as 2-(diphenylphosphino)benzenethiol, is an organophosphorus compound with the molecular formula C18H15PS. This compound is characterized by the presence of both a thiol group (-SH) and a phosphine group (-PPh2) attached to a benzene ring. It is commonly used as a ligand in coordination chemistry and has applications in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphino)benzenethiol typically involves the reaction of chlorodiphenylphosphine with thiophenol in the presence of a base. The reaction proceeds as follows:
Reaction of Chlorodiphenylphosphine with Thiophenol:
Industrial Production Methods
While specific industrial production methods for 2-(diphenylphosphino)benzenethiol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphino)benzenethiol undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Conditions: Typically carried out at room temperature or slightly elevated temperatures
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Usually performed in an inert atmosphere to prevent oxidation
Products: Reduction of the phosphine oxide group back to the phosphine form.
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Substitution
Reagents: Various electrophiles such as alkyl halides or acyl chlorides
Conditions: Typically carried out in the presence of a base to deprotonate the thiol group
Products: Formation of thioethers or thioesters.
Scientific Research Applications
2-(Diphenylphosphino)benzenethiol has a wide range of applications in scientific research:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of 2-(diphenylphosphino)benzenethiol primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The thiol group can also undergo redox reactions, contributing to the compound’s versatility in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
2-(Diisopropylphosphino)benzenethiol: Similar structure but with isopropyl groups instead of phenyl groups on the phosphine.
2-(Diphenylphosphino)benzene: Lacks the thiol group, affecting its reactivity and coordination properties.
Benzenethiol: Lacks the phosphine group, limiting its use in coordination chemistry.
Uniqueness
2-(Diphenylphosphino)benzenethiol is unique due to the presence of both thiol and phosphine groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with various metals. This dual functionality makes it a valuable compound in both academic research and industrial applications .
Properties
IUPAC Name |
2-diphenylphosphanylbenzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15PS/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJHFBKGOBDVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466652 | |
Record name | Benzenethiol, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119327-17-2 | |
Record name | Benzenethiol, 2-(diphenylphosphino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50466652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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